ethyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate
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Description
Ethyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H22N2O4S2 and its molecular weight is 418.53. The purity is usually 95%.
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Mechanism of Action
Target of action
Indole derivatives and thiazoles are known to interact with a wide range of biological targets, including various enzymes and receptors . The specific targets of “ethyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate” would depend on its specific structure and functional groups.
Mode of action
The mode of action of indole derivatives and thiazoles can vary widely depending on their specific structures and targets . They can act as inhibitors, activators, or modulators of their targets, leading to a variety of biological effects.
Biochemical pathways
Indole derivatives and thiazoles can affect a variety of biochemical pathways, depending on their specific targets . These could include pathways involved in cell signaling, metabolism, or gene expression, among others.
Pharmacokinetics
The ADME properties of indole derivatives and thiazoles can vary widely depending on their specific structures . Factors such as the compound’s size, charge, lipophilicity, and the presence of specific functional groups can all influence its absorption, distribution, metabolism, and excretion.
Result of action
The molecular and cellular effects of indole derivatives and thiazoles can include changes in enzyme activity, alterations in cell signaling pathways, modulation of gene expression, and effects on cell growth or survival .
Action environment
The action, efficacy, and stability of indole derivatives and thiazoles can be influenced by various environmental factors, including pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment .
Properties
IUPAC Name |
ethyl 4-ethyl-5-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-4-12-11(3)27-19(17(12)20(25)26-5-2)22-16(23)10-15-18(24)21-13-8-6-7-9-14(13)28-15/h6-9,15H,4-5,10H2,1-3H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPXHQTZRRAUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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